6-Chloro-3-cyanocoumarin

Catalog No.
S6709295
CAS No.
28447-81-6
M.F
C10H4ClNO2
M. Wt
205.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-3-cyanocoumarin

CAS Number

28447-81-6

Product Name

6-Chloro-3-cyanocoumarin

IUPAC Name

6-chloro-2-oxochromene-3-carbonitrile

Molecular Formula

C10H4ClNO2

Molecular Weight

205.60 g/mol

InChI

InChI=1S/C10H4ClNO2/c11-8-1-2-9-6(4-8)3-7(5-12)10(13)14-9/h1-4H

InChI Key

VPKFUFWLNZVICO-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C#N

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C#N

6-Chloro-3-cyanocoumarin is a synthetic derivative of the coumarin family, characterized by a chloro group at the sixth position and a cyano group at the third position of the coumarin structure. Coumarins are known for their diverse biological activities and are widely studied for their potential applications in pharmaceuticals and agrochemicals. The unique substitutions on 6-chloro-3-cyanocoumarin enhance its reactivity and biological profile, making it a subject of interest in medicinal chemistry.

The chemical reactivity of 6-chloro-3-cyanocoumarin can be attributed to the presence of the cyano and chloro groups, which facilitate various nucleophilic substitutions and electrophilic reactions. For instance, it can undergo:

  • Nucleophilic substitution: The cyano group can participate in nucleophilic attacks, leading to the formation of various derivatives.
  • Condensation reactions: It can react with amines or alcohols under acidic or basic conditions to form substituted derivatives.
  • Oxidation reactions: The compound can be oxidized to form more complex structures, expanding its utility in synthetic chemistry.

6-Chloro-3-cyanocoumarin exhibits notable biological activities, including:

  • Antimicrobial properties: Studies have shown that coumarin derivatives possess antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents.
  • Anticancer activity: Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.
  • Anti-inflammatory effects: Research indicates that certain coumarins can inhibit inflammatory pathways, providing a basis for their use in treating inflammatory diseases.

Several synthetic routes have been developed for the preparation of 6-chloro-3-cyanocoumarin:

  • Cyclization Reactions: This method involves cyclizing appropriate precursors such as 4-chloro-3-formylcoumarin with malononitrile under basic conditions to yield 6-chloro-3-cyanocoumarin.
  • One-pot Synthesis: Recent methodologies have explored one-pot multi-component reactions combining salicylaldehyde, malononitrile, and other reagents to produce cyanocoumarins efficiently under microwave irradiation or conventional heating .

The applications of 6-chloro-3-cyanocoumarin span various fields:

  • Pharmaceuticals: Its biological activities make it a candidate for drug development targeting infections and cancer.
  • Fluorescent Probes: Due to its unique chemical structure, it can be used as a fluorescent probe in biochemical assays.
  • Agricultural Chemicals: Coumarins are often studied for their potential use as herbicides or fungicides.

Interaction studies involving 6-chloro-3-cyanocoumarin focus on its binding affinity with biological targets. For instance:

  • Protein Binding Studies: Investigations into how this compound interacts with specific proteins can provide insights into its mechanism of action.
  • Enzyme Inhibition Assays: Assessing its ability to inhibit enzymes involved in disease pathways can help elucidate its therapeutic potential.

6-Chloro-3-cyanocoumarin shares structural similarities with other coumarin derivatives. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
4-Chloro-3-cyanocoumarinChloro at position 4, cyano at position 3Enhanced reactivity due to chloro group
7-HydroxycoumarinHydroxy at position 7Known for strong antimicrobial activity
3-Coumarinylacetic acidAcetic acid substituent at position 3Exhibits anti-inflammatory properties
3-Cyano-4-hydroxycoumarinHydroxy at position 4Potential antioxidant properties

The uniqueness of 6-chloro-3-cyanocoumarin lies in its specific combination of chloro and cyano groups, which enhances both its reactivity and biological activity compared to other coumarins.

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Exact Mass

204.9930561 g/mol

Monoisotopic Mass

204.9930561 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-23-2023

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